molecular formula C19H22BrN5O2 B2522486 8-(4-bromophenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 872839-84-4

8-(4-bromophenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2522486
CAS No.: 872839-84-4
M. Wt: 432.322
InChI Key: DMTQDVYNPGWCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compounds of this type belong to the class of purine derivatives. Purines are biologically significant compounds, found in many natural substances like DNA, RNA, and ATP. They have a two-ring structure, composed of a pyrimidine ring fused to an imidazole ring .


Synthesis Analysis

The synthesis of purine derivatives often involves multi-step reactions, including condensation, substitution, and cyclization reactions . The specific synthesis pathway would depend on the exact structure of the compound.


Molecular Structure Analysis

The molecular structure of purine derivatives can be analyzed using various spectroscopic techniques, including NMR, IR, and MS . These techniques can provide information about the functional groups present in the molecule and their arrangement .


Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions, including substitution reactions at different positions on the purine ring . The exact reactions would depend on the specific functional groups present in the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various experimental techniques . These properties are influenced by the compound’s molecular structure and the functional groups it contains.

Mechanism of Action

The mechanism of action of purine derivatives can vary widely, depending on their exact structure and functional groups. Some purine derivatives are biologically active and can interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some purine derivatives are biologically active and could have toxic effects at high concentrations . Safety data sheets (SDS) provide information about the hazards of a compound, its safe handling procedures, and measures to take in case of exposure .

Future Directions

Research on purine derivatives is ongoing, with many potential applications in medicine and biology. Future research could focus on synthesizing new purine derivatives, studying their properties, and exploring their potential uses .

Properties

IUPAC Name

6-(4-bromophenyl)-4-methyl-2-pentyl-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrN5O2/c1-3-4-5-10-25-17(26)15-16(22(2)19(25)27)21-18-23(11-12-24(15)18)14-8-6-13(20)7-9-14/h6-9,15-16H,3-5,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBTVGNNKVZTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2C(N=C3N2CCN3C4=CC=C(C=C4)Br)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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